molecular formula C10H12BrNO B1469064 2-Bromo-n-(4-methylbenzyl)acetamide CAS No. 893417-08-8

2-Bromo-n-(4-methylbenzyl)acetamide

Cat. No.: B1469064
CAS No.: 893417-08-8
M. Wt: 242.11 g/mol
InChI Key: PTJHOIFFMIPRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-n-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Imaging Probe Research

One notable application of a derivative of 2-Bromo-n-(4-methylbenzyl)acetamide is in the synthesis and evaluation of imaging probes. A study by Prabhakaran et al. (2006) synthesized a compound similar to this compound, used as a potential imaging probe for 5-HT2A receptors. The study focused on the molecule's ability to penetrate the blood-brain barrier, important for its application in positron emission tomography (PET) imaging.

Antimicrobial Applications

In another study, Fuloria et al. (2014) explored the synthesis of compounds related to this compound and evaluated their antimicrobial properties. The study Fuloria et al. (2014) focused on the preparation of Schiff bases and Thiazolidinone derivatives, which exhibited antibacterial and antifungal activities.

Antioxidant Properties

Li et al. (2012) discovered nitrogen-containing bromophenols, structurally related to this compound, in marine red algae. These compounds demonstrated significant radical scavenging activity, indicating potential antioxidant applications. The study by Li et al. (2012) highlighted the possible use of such compounds in food or pharmaceutical fields as natural antioxidants.

Synthesis and Chemical Transformations

Kobayashi et al. (2000) conducted research on the dealkylation of a derivative of this compound, indicating the compound's relevance in chemical synthesis and transformations. The study Kobayashi et al. (2000) demonstrated the compound's potential in generating benzodithiete or its equivalent through a dithia dication process.

Properties

IUPAC Name

2-bromo-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-8-2-4-9(5-3-8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJHOIFFMIPRCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.